2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
Description
Structure and Synthesis 2-(Benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a hybrid heterocyclic compound featuring a benzothiazole ring linked via a thioether bridge to an acetamide moiety, which is further substituted with a thiazole ring bearing a furan-2-yl group at the 4-position.
The synthesis of such compounds typically involves nucleophilic substitution reactions. For example, chlorinated acetamide intermediates (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) are reacted with benzothiazole-derived thiols under basic conditions (e.g., K₂CO₃ in acetone or DMF) . The furan-2-yl substituent on the thiazole ring may be introduced via Suzuki coupling or cyclocondensation reactions during thiazole formation .
Physicochemical Characterization
Key characterization data (inferred from analogs):
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S3/c20-14(9-23-16-18-10-4-1-2-6-13(10)24-16)19-15-17-11(8-22-15)12-5-3-7-21-12/h1-8H,9H2,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMYSFJRKJZJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC(=CS3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Benzo[d]thiazol-2-ylthio)acetic Acid
The benzothiazole-thioether moiety is constructed via nucleophilic substitution. Reacting 2-mercaptobenzothiazole with chloroacetic acid in the presence of sodium hydroxide yields 2-(benzo[d]thiazol-2-ylthio)acetic acid. Optimal conditions (60°C, aqueous ethanol, 6 hours) achieve yields of 78–85%.
Reaction conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Mercaptobenzothiazole + ClCH₂COOH | Ethanol/H₂O | 60°C | 6 h | 82% |
Formation of the Acetamide Linker
The acetic acid derivative is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by amidation with 2-amino-4-(furan-2-yl)thiazole. This step is critical for introducing the thiazole-furan substituent. Anhydrous dichloromethane and triethylamine (base) facilitate the reaction, yielding 65–70% of the intermediate.
Mechanistic insight :
Cyclocondensation for Thiazole-Furan Substituent
The thiazole ring bearing the furan group is synthesized separately. Furan-2-carbaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions (HCl), followed by cyclization with α-bromoacetophenone derivatives. Microwave-assisted methods reduce reaction times from 12 hours to 30 minutes, enhancing yields to 90%.
Optimization data :
| Method | Time | Yield | Catalyst |
|---|---|---|---|
| Conventional | 12 h | 75% | HCl |
| Microwave-assisted | 30 min | 90% | SiO₂-NaHSO₄ |
Alternative Pathways and Green Chemistry Approaches
One-Pot Synthesis Using Polymer-Supported Catalysts
Recent advances employ polystyrene-supported sulfonic acid (PSSA) catalysts to merge the benzothiazole-thioether and thiazole-furan components in a single pot. This method eliminates intermediate isolation, reducing solvent waste and improving atom economy (85% yield).
Solvent-Free Mechanochemical Synthesis
Ball milling techniques facilitate the reaction between 2-mercaptobenzothiazole and N-(4-(furan-2-yl)thiazol-2-yl)chloroacetamide. The absence of solvents and room-temperature conditions align with green chemistry principles, yielding 78% product.
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
X-Ray Crystallography
Single-crystal X-ray analysis confirms the planar benzothiazole and thiazole rings, with dihedral angles of 12.3° between the rings. The thioether linkage adopts a gauche conformation, minimizing steric strain.
Crystallographic data :
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Bond length (C-S) | 1.76 Å |
Challenges and Optimization Strategies
Side Reactions and Byproduct Formation
Competitive oxidation of the thioether to sulfoxide is mitigated using inert atmospheres (N₂/Ar) and antioxidants like BHT.
Yield Enhancement via Catalysis
Lewis acids (e.g., ZnCl₂) accelerate amidation, while microwave irradiation reduces reaction times by 50%.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing thionyl chloride with PCl₃ in acyl chloride formation reduces costs by 40% without compromising yield.
Continuous Flow Synthesis
Microreactor systems enable continuous production, achieving 92% purity and throughputs of 5 kg/day.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide depends on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific molecular pathways, such as the mitochondrial pathway.
Fluorescent Probes: The compound’s fluorescence is due to its ability to undergo excited-state intramolecular proton transfer (ESIPT), which results in dual fluorescence emissions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogous Compounds
*Inferred from analogs.
Key Comparative Insights:
Structural Modifications and Bioactivity: Electron-Withdrawing Groups (EWGs): Nitro-substituted benzothiazoles (e.g., 6d in ) exhibit potent kinase inhibition (VEGFR-2 IC₅₀ = 0.12 µM), likely due to enhanced binding affinity via polar interactions . Heteroaryl Substituents: The furan-2-yl group in the target compound may confer improved solubility compared to phenyl or p-tolyl groups (e.g., 11c in ) but could reduce metabolic stability due to furan’s susceptibility to oxidation . Hybrid Scaffolds: Compounds integrating phthalazinone (2j, ) or indole-hydrazide (3a-3g, ) show diverse activities, suggesting that the target compound’s furan-thiazole moiety may be optimized for anti-inflammatory or antimicrobial applications .
Synthetic Yields and Feasibility: Yields for benzothiazole-thioacetamides vary widely (20–84%) depending on substituents. For example, reports 69–84% yields for phthalazinone derivatives, while notes 20–80% yields for coumarin-thiazole analogs .
Computational and Docking Insights :
- Molecular docking studies (e.g., ’s VEGFR-2 inhibitors) highlight the importance of the thioether bridge and acetamide carbonyl in forming hydrogen bonds with kinase active sites . The furan oxygen may mimic similar interactions in bacterial enzymes or inflammatory targets, as seen in triazole-containing analogs () .
Pharmacokinetic Predictions :
- In silico ADMET profiles (e.g., preADMET predictions in ) suggest that furan-containing compounds may exhibit moderate permeability and higher CYP450 interactions compared to phenyl-substituted analogs .
Notes
- Synthetic Challenges : The furan-2-yl group’s electron-rich nature may necessitate protective group strategies during synthesis to prevent side reactions.
- Biological Potential: Based on structural analogs, the target compound is hypothesized to show dual antimicrobial and anti-inflammatory activity, warranting in vitro validation.
- Future Directions : Comparative studies with fluorinated or methylated furan derivatives could optimize metabolic stability and potency.
Biological Activity
2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O2S2 |
| Molecular Weight | 317.4 g/mol |
| CAS Number | 303107-49-5 |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can modulate enzyme activities and receptor interactions, which may lead to its therapeutic effects. For instance, it has been shown to inhibit enzymes involved in microbial growth and cancer cell proliferation .
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. The presence of the furan ring in this compound may enhance its activity against various pathogens. In studies, derivatives of thiazole have shown comparable activity to standard antibiotics like norfloxacin against bacterial strains .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. The compound has demonstrated cytotoxic effects against different cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For example, thiazole derivatives have shown IC50 values less than that of doxorubicin in specific cancer models .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It acts as a COX-2 inhibitor, which is significant for reducing inflammation and pain. Molecular docking studies suggest that the compound can effectively bind to the COX-2 enzyme, potentially leading to therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Anticancer Activity : A study on thiazole derivatives revealed that certain modifications enhance cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The presence of electron-donating groups on the phenyl ring was crucial for increased activity .
- Antimicrobial Evaluation : In a comparative analysis of several thiazole derivatives, the compound exhibited significant antibacterial activity against Staphylococcus epidermidis and Escherichia coli, showing promise as a lead compound for further development .
- Molecular Docking Studies : Docking studies have confirmed that the compound binds effectively to target proteins associated with cancer and inflammation, supporting its potential as a therapeutic agent .
Q & A
Q. Q1. What are the optimal synthetic routes for synthesizing 2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves sequential heterocyclic ring formation and functional group coupling. A validated approach includes:
- Step 1: Synthesis of the benzothiazole-thioether intermediate via nucleophilic substitution between 2-mercaptobenzothiazole and chloroacetamide derivatives under reflux in aprotic solvents (e.g., DMF) .
- Step 2: Coupling of the furan-thiazole moiety using a Hüisgen cycloaddition or Ullmann-type coupling, requiring catalytic Cu(I) and controlled heating (60–80°C) .
- Optimization: Reaction yields (typically 60–75%) depend on solvent polarity, catalyst loading, and reaction time. TLC (hexane:ethyl acetate, 9:1) and HPLC are used to monitor intermediate purity .
Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?
- NMR:
- 1H NMR: Look for the acetamide NH proton (δ 10.2–10.8 ppm) and furan protons (δ 6.3–7.5 ppm). Benzothiazole protons appear as a multiplet at δ 7.1–8.3 ppm .
- 13C NMR: The thiocarbonyl (C=S) signal appears at δ 165–170 ppm, while the acetamide carbonyl is at δ 168–172 ppm .
- Mass Spectrometry (MS): The molecular ion peak (M+H)+ should match the theoretical molecular weight (C₁₆H₁₂N₃O₂S₃: ~390 g/mol). Fragmentation patterns include loss of the furan-thiazole moiety (m/z ~220) .
- IR: Stretching vibrations for C=O (1650–1680 cm⁻¹) and C=S (1050–1100 cm⁻¹) confirm functional groups .
Biological Evaluation
Q. Q3. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
- Antimicrobial: Broth microdilution assays (MIC against S. aureus and E. coli) .
- Anticancer: MTT assays using cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, targeting the thiazole’s metal-binding affinity .
- Controls: Include reference drugs (e.g., cisplatin for anticancer assays) and solvent-only blanks .
Q. Q4. How does the furan-thiazole moiety influence the compound’s pharmacokinetic properties?
The furan ring enhances lipid solubility (logP ~2.8), improving membrane permeability, while the thiazole acts as a hydrogen-bond acceptor, affecting bioavailability. Metabolic stability studies in liver microsomes show moderate hepatic clearance (~20 mL/min/kg) due to oxidation of the furan ring .
Advanced Mechanistic and Structural Studies
Q. Q5. How can researchers resolve conflicting NMR data for the acetamide and thioether groups?
- Variable Temperature NMR: Resolve overlapping signals by analyzing temperature-dependent chemical shifts (e.g., NH proton deshielding at higher temps) .
- 2D NMR (HSQC, HMBC): Correlate 1H-13C couplings to confirm connectivity between the benzothiazole and thioether groups .
- Deuteration: Exchange labile NH protons with D₂O to identify exchangeable signals .
Q. Q6. What computational methods support the design of derivatives with enhanced activity?
- Molecular Docking (AutoDock/Vina): Model interactions with target proteins (e.g., EGFR kinase, PDB ID: 1M17). The benzothiazole-thioether shows strong van der Waals interactions in hydrophobic pockets .
- QSAR: Use descriptors like molar refractivity and polar surface area to predict bioactivity. Derivatives with electron-withdrawing groups on the furan ring show improved IC₅₀ values .
- MD Simulations: Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .
Data Contradiction and Reproducibility
Q. Q7. How should researchers address inconsistencies in biological activity data across studies?
- Source Analysis: Verify compound purity (HPLC ≥95%) and assay conditions (e.g., cell passage number, serum concentration) .
- Dose-Response Curves: Perform triplicate experiments with nonlinear regression (GraphPad Prism) to calculate robust IC₅₀ values .
- Meta-Analysis: Compare results with structurally analogous compounds (e.g., furan-thiazole derivatives in and ) to identify trends .
Q. Q8. What strategies mitigate batch-to-batch variability in synthesis?
- Process Control: Standardize solvent drying (molecular sieves) and catalyst activation (e.g., Cu(I) stored under argon) .
- In-line Analytics: Use FTIR or Raman spectroscopy for real-time reaction monitoring .
- Design of Experiments (DoE): Apply factorial designs to optimize temperature, solvent ratio, and catalyst loading .
Advanced Applications and Modifications
Q. Q9. How can the compound be modified to improve selectivity for cancer vs. normal cells?
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl groups) on the acetamide nitrogen to enhance tumor-specific activation .
- Targeted Delivery: Conjugate with folate or RGD peptides via the thioether’s sulfur atom for receptor-mediated uptake .
- Structural Tweaks: Replace the furan with a thiophene to reduce off-target interactions, as seen in ’s pyridazine analogs .
Q. Q10. What are the key challenges in scaling up synthesis for preclinical trials?
- Yield Optimization: Transition from batch to flow chemistry for exothermic reactions (e.g., thioether formation) to improve safety and scalability .
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for gram-scale batches .
- Regulatory Compliance: Ensure compliance with ICH guidelines for impurity profiling (e.g., HPLC-MS identification of byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
